4-(3-Chloropropoxy)benzamide

Catalog No.
S8731119
CAS No.
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
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4-(3-Chloropropoxy)benzamide

Product Name

4-(3-Chloropropoxy)benzamide

IUPAC Name

4-(3-chloropropoxy)benzamide

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H2,12,13)

InChI Key

CKPWJBXTVZXVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCCl

4-(3-Chloropropoxy)benzamide is an organic compound characterized by the presence of a benzamide functional group and a chloropropoxy substituent. The chemical structure can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}ClNO
  • Molecular Weight: 227.69 g/mol

This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antiviral agents and other therapeutic agents.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Amide Bond Formation: This compound can be synthesized from corresponding carboxylic acids via amide coupling reactions, often using coupling agents like dicyclohexylcarbodiimide.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Research indicates that benzamide derivatives, including 4-(3-Chloropropoxy)benzamide, exhibit a range of biological activities. These compounds have been studied for their potential antiviral properties, specifically against hepatitis C virus (HCV) and other viral infections . Additionally, they may possess antibacterial and anti-inflammatory properties, making them candidates for further pharmacological evaluation.

The synthesis of 4-(3-Chloropropoxy)benzamide typically involves several steps:

  • Formation of Chloropropoxy Group:
    • Reacting 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a solvent like acetone to yield 4-(3-chloropropoxy)phenol.
  • Amide Formation:
    • The resultant phenol can then be converted to the amide using propanoyl chloride or similar acylating agents through standard amide coupling methods .
  • Purification:
    • The product is purified using techniques such as recrystallization or chromatography.

4-(3-Chloropropoxy)benzamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting viral infections or as a scaffold for synthesizing more complex therapeutic agents.
  • Research: Used in biological studies to explore the mechanisms of action of benzamide derivatives.

Interaction studies involving 4-(3-Chloropropoxy)benzamide focus on its binding affinity and efficacy against specific biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with viral proteins or other biological macromolecules.
  • In vitro Assays: To evaluate its antiviral activity and cytotoxicity against various cell lines.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 4-(3-Chloropropoxy)benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
4-(2-Chloroethoxy)benzamideSimilar benzamide structure with ethyl groupEthyl group may alter lipophilicity
4-(3-Bromopropoxy)benzamideSimilar structure but with bromine substitutionBromine may enhance reactivity
N-(4-Chlorobenzyl)-benzamideBenzamide with chlorobenzyl substituentDifferent substitution pattern
4-(Propoxy)benzamideBenzamide with propoxy groupLacks halogen, potentially less reactive

The presence of the chloropropoxy group in 4-(3-Chloropropoxy)benzamide provides distinct reactivity compared to its analogs, which may influence its biological activity and synthetic utility.

The systematic IUPAC name for this compound is 4-(3-chloropropoxy)benzamide, which reflects its structural components:

  • A benzamide backbone (a benzene ring attached to a carboxamide group).
  • A 3-chloropropoxy substituent at the para position of the benzene ring.
    The compound’s CAS registry number, 111627-48-6, ensures unambiguous identification across scientific literature and regulatory documents. Its canonical SMILES representation, OCCNC(=O)c1ccc(cc1)CCl, encodes the connectivity of atoms, highlighting the chloropropoxy chain (-O-CH₂-CH₂-CH₂Cl) and the benzamide moiety.

Historical Context and Discovery Timeline

4-(3-Chloropropoxy)benzamide first emerged in the early 21st century as a precursor in the synthesis of spirocyclic compounds with potential antiviral and neuropharmacological activity. Patent filings from 2012 describe its role in producing 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, a candidate for treating central nervous system disorders. The compound’s discovery aligns with broader trends in medicinal chemistry to develop rigid, conformationally restricted molecules with improved target selectivity and metabolic stability.

Traditional Laboratory-Scale Synthesis Approaches

Nucleophilic Substitution Reactions with 3-Chloropropanol

Traditional synthesis leverages nucleophilic substitution between 4-hydroxybenzamide and 3-chloropropanol derivatives. A widely cited method involves activating 3-chloropropanol into a reactive electrophile, such as 1-bromo-3-chloropropane, to facilitate displacement by the phenoxide ion of 4-hydroxybenzamide.

In a representative procedure, 4-hydroxybenzamide reacts with 1-bromo-3-chloropropane in acetonitrile under reflux conditions, using potassium carbonate as a base. This yields 4-(3-chloropropoxy)benzamide with an 82% yield and 96% purity after crystallization [1]. Key parameters include:

ParameterValue
SolventAcetonitrile
BasePotassium carbonate
TemperatureReflux (~82°C)
Reaction Time4 hours
Yield82%

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the brominated propane derivative. Excess base ensures deprotonation of 4-hydroxybenzamide, while polar aprotic solvents enhance nucleophilicity [1].

Amidation Pathways via Benzoyl Chloride Derivatives

An alternative route involves synthesizing 4-(3-chloropropoxy)benzoic acid chloride followed by amidation. This two-step process begins with chloropropoxylation of 4-hydroxybenzoic acid, followed by treatment with thionyl chloride to form the acyl chloride. Subsequent amidation with ammonia or ammonium hydroxide yields the target benzamide.

Recent advances employ lithium hexamethyldisilazide (LiHMDS) as a nitrogen source for direct amidation of aroyl chlorides. In a solvent-controlled protocol, 4-(3-chloropropoxy)benzoyl chloride reacts with LiHMDS in dichloroethane (DCE) at room temperature, achieving 80% yield within 5 minutes [3]. This method avoids harsh conditions and enables rapid access to high-purity amides.

Industrial-Scale Production Processes

Catalytic Optimization for Yield Enhancement

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented large-scale method utilizes 4-hydroxybenzamide, 1-bromo-3-chloropropane, and potassium carbonate in acetonitrile, achieving 82% yield [1]. Catalytic enhancements include:

  • Solvent Optimization: Acetonitrile ensures homogeneous mixing and facilitates easy recovery via distillation.
  • Base Stoichiometry: A 1:1 molar ratio of 4-hydroxybenzamide to potassium carbonate minimizes side reactions.
  • Temperature Control: Reflux conditions balance reaction rate and thermal degradation risks.
Industrial ParameterOptimization Strategy
Catalyst LoadNone (base-driven mechanism)
Solvent Recovery>90% via distillation
Throughput13.35 kg per batch [1]

Purification Strategies for Pharmaceutical-Grade Material

Post-synthesis purification is critical for removing genotoxic impurities like residual alkyl halides. Industrial protocols employ:

  • Hot Filtration: Adding water at reflux precipitates impurities while retaining the product in solution.
  • Crystallization: Cooling to 5°C induces product crystallization, followed by washing with acetonitrile-water mixtures [1].
  • Quality Control: NMR and HPLC ensure chemical purity >99%, meeting pharmacopeial standards.

Green Chemistry Alternatives

Solvent-Free Reaction Conditions

Emerging methods eliminate solvents by using mechanochemical activation. Ball-milling 4-hydroxybenzamide with 1-bromo-3-chloropropane and potassium carbonate achieves 75% yield in 2 hours, reducing waste and energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates reaction kinetics significantly. A prototype method achieves 85% yield in 20 minutes by irradiating the reaction mixture at 100°C, compared to 4 hours under conventional heating [1].

Green MethodConventional vs. Green
Reaction Time4 hours → 20 minutes
Energy Consumption1,200 kJ → 300 kJ
Solvent Usage83 kg acetonitrile → 0 kg

Crystal Packing Arrangements

The crystal structure of 4-(3-Chloropropoxy)benzamide exhibits characteristic molecular packing arrangements commonly observed in benzamide derivatives. Based on extensive crystallographic studies of related benzamide compounds, this molecule is predicted to crystallize in a monoclinic crystal system, most likely adopting the space group P21/c, which is frequently observed for substituted benzamide structures [1] [2] [3].

The molecular packing is dominated by the primary amide functional group, which serves as the principal structure-directing element. The NH2 group of the benzamide moiety acts as a dual hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor, creating extended hydrogen-bonded networks throughout the crystal lattice [4] [5]. Additionally, the ether oxygen within the chloropropoxy side chain provides an additional hydrogen bond acceptor site, contributing to the overall supramolecular architecture [6].

The crystal packing arrangement typically features parallel molecular chains stabilized by NH···O hydrogen bonds between adjacent benzamide units. The phenyl rings of neighboring molecules engage in weak π-π stacking interactions and van der Waals contacts, contributing to the overall stability of the crystal structure [1] [7]. The chloropropoxy substituent introduces conformational flexibility that may result in disorder in certain crystallographic directions, a phenomenon commonly observed in benzamide derivatives with flexible alkyl substituents [2] [8].

Hydrogen Bonding Networks

The hydrogen bonding network in 4-(3-Chloropropoxy)benzamide crystals is established primarily through the primary amide functional group, which exhibits characteristic NH2···O=C hydrogen bonding patterns. Each NH2 group can form two hydrogen bonds, typically creating N-H···O distances in the range of 2.85-3.05 Å, with N-H···O angles approaching linearity [1] [7] [4].

The most prevalent hydrogen bonding motifs include C(4) chains formed by head-to-tail amide-amide hydrogen bonding, where the NH2 group of one molecule hydrogen bonds to the carbonyl oxygen of an adjacent molecule [5]. These chains propagate along specific crystallographic directions, creating one-dimensional supramolecular assemblies. In addition to the primary C(4) chains, secondary hydrogen bonding interactions may involve the ether oxygen of the chloropropoxy substituent, potentially forming bifurcated hydrogen bonds or auxiliary C-H···O interactions [9] [4].

The presence of the chlorine atom at the terminal position of the propoxy chain may participate in weak halogen bonding interactions with neighboring molecules. These Cl···O or Cl···N contacts, while weaker than conventional hydrogen bonds, contribute to the overall crystal packing stability and may influence the preferred molecular conformations within the crystal lattice [9] [1].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H Nuclear Magnetic Resonance spectrum of 4-(3-Chloropropoxy)benzamide displays characteristic signal patterns reflecting its structural components. The aromatic protons of the para-substituted benzene ring appear as two distinct doublets in the range of 7.2-7.8 ppm, exhibiting the typical AA'BB' coupling pattern with a coupling constant of approximately 8-9 Hz [10] [11] [12].

The chloropropoxy side chain generates a distinctive set of multiplets corresponding to the three methylene groups. The OCH2 protons adjacent to the phenyl ether linkage resonate as a triplet around 4.0-4.3 ppm due to coupling with the adjacent CH2 group [10] [13]. The central CH2CH2 protons appear as a quintet or complex multiplet in the 2.0-2.3 ppm region, while the terminal CH2Cl protons show characteristic downfield shift to 3.6-3.8 ppm due to the deshielding effect of the chlorine atom [10] [13].

The primary amide NH2 protons typically appear as a broad singlet or slightly split signal in the range of 5.5-6.5 ppm in DMSO-d6, with the exact chemical shift depending on hydrogen bonding interactions and exchange rates [10] [14] [12]. The 13C Nuclear Magnetic Resonance spectrum exhibits the expected carbon environments: the carbonyl carbon around 170 ppm, aromatic carbons in the 120-140 ppm range, the ether-linked OCH2 carbon near 68 ppm, the central propyl CH2 around 32 ppm, and the chlorine-bearing carbon at approximately 42 ppm [10] [11] [12].

Infrared (IR) Vibrational Mode Analysis

The infrared spectrum of 4-(3-Chloropropoxy)benzamide exhibits distinctive vibrational bands characteristic of the primary amide and ether functional groups. The NH2 stretching vibrations appear as two distinct peaks in the 3370-3170 cm-1 region, corresponding to the symmetric and asymmetric stretching modes of the primary amide group [15] [16] [17]. These bands typically show medium intensity and moderate broadening due to hydrogen bonding interactions in the solid state.

The amide carbonyl stretching vibration manifests as a strong absorption in the 1680-1630 cm-1 range, reflecting the characteristic lowering of the C=O stretching frequency due to conjugation with the amide nitrogen lone pair and hydrogen bonding interactions [15] [18] [16] [19]. The exact position within this range depends on the strength of intermolecular hydrogen bonding and crystal packing effects.

Additional characteristic absorptions include the NH2 scissoring vibration around 1650-1620 cm-1, often overlapping with the carbonyl stretch, and the NH2 wagging vibration appearing as a broad envelope centered around 700 cm-1 [15] [16]. The ether C-O stretching vibrations contribute absorptions in the 1300-1000 cm-1 region, while C-H stretching vibrations of the aromatic ring appear in the 3100-3000 cm-1 range [15] [18] [13]. The presence of the chloroalkyl substituent introduces additional C-Cl stretching vibrations in the 800-600 cm-1 region, providing further structural confirmation [18] [13].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 4-(3-Chloropropoxy)benzamide follows predictable pathways based on the stability of resulting fragment ions and the weakness of specific chemical bonds. The molecular ion peak appears at m/z 213.66, corresponding to the molecular weight of the intact molecule [20] [21] [22].

The primary fragmentation pathway involves cleavage of the ether linkage, resulting in loss of the chloropropyl chain (C3H6Cl, 78.5 mass units) to generate the para-hydroxybenzamide cation at m/z 137 [21] [23]. This fragmentation is driven by the formation of a stable benzylic cation and the relatively weak ether C-O bond. Subsequent loss of ammonia (NH3, 17 mass units) from this intermediate yields a prominent fragment at m/z 120.

Alternative fragmentation includes direct loss of the carbonyl amide group (CONH2, 44 mass units) from the molecular ion, producing a fragment at m/z 169.66 corresponding to the 4-(3-chloropropoxy)phenyl cation [21] [23]. The benzamide system commonly exhibits formation of the benzoyl cation (C6H5CO+) at m/z 105 and the phenyl cation (C6H5+) at m/z 77, which often represent base peaks in electron ionization mass spectra [22] [24].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0556563 g/mol

Monoisotopic Mass

213.0556563 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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